![molecular formula C11H17BrN2O B1424095 N-(5-Bromo-3-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine CAS No. 1220019-52-2](/img/structure/B1424095.png)
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine
Overview
Description
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine, also known as N-bromo-MEPEA, is an organobromine compound that has been used as a reagent in synthetic organic chemistry. It is a versatile reagent that is commonly used for the synthesis of a variety of organic compounds. The compound has also been used in the study of biochemistry and physiology, and has been found to possess a number of biochemical and physiological effects. In
Scientific Research Applications
Chemical Synthesis and Intermediates
Research on the amination of bromo-derivatives of pyridine, which includes compounds similar to N-(5-Bromo-3-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine, has been conducted. Pieterse and Hertog (2010) studied the amination of 3-bromo-4-ethoxypyridine, leading to the formation of 2-amino-5-bromo-4-ethoxypyridine as a byproduct, potentially via intermediates like 5-bromo-4-ethoxy-2,3-pyridyne (Pieterse & Hertog, 2010). Similarly, Martens and Hertog (2010) investigated the amination of bromopyridine N-oxides, yielding amino compounds through various mechanisms, including intermediates like 2,3-pyridyne-N-oxides (Martens & Hertog, 2010).
Catalysis and Reactions
Nyamato, Ojwach, and Akerman (2015) synthesized (imino)pyridine ligands, including N-((6-bromopyridin-2-yl)methylene)-2-methoxyethanamine, as precursors for palladium complexes used in ethylene dimerization catalysis (Nyamato et al., 2015). Ahmad et al. (2017) conducted Suzuki cross-coupling reactions to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, exploring their potential as chiral dopants for liquid crystals and for various biological activities (Ahmad et al., 2017).
Herbicidal Activity
Moran (2003) explored the synthesis of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which exhibited significant herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates the potential use of pyridine derivatives in agricultural applications (Moran, 2003).
properties
IUPAC Name |
5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-3-15-6-4-5-13-11-9(2)7-10(12)8-14-11/h7-8H,3-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFWQLBLNMNFKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC=C(C=C1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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